3-(3,4-Dichlorophenyl)pyrrolidine

Description

BenchChem offers high-quality 3-(3,4-Dichlorophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dichlorophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

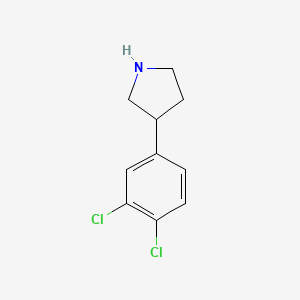

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRNHMNSDPKKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631279 | |

| Record name | 3-(3,4-Dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092108-78-5 | |

| Record name | 3-(3,4-Dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3,4-Dichlorophenyl)pyrrolidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(3,4-dichlorophenyl)pyrrolidine scaffold is a pivotal structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds, most notably the selective serotonin reuptake inhibitor (SSRI), sertraline.[1][2] Its rigid framework and substitution pattern are crucial for specific interactions with biological targets.[3][4] This guide provides a comprehensive overview of a robust synthetic pathway to 3-(3,4-dichlorophenyl)pyrrolidine, detailing the underlying chemical principles, a step-by-step experimental protocol, and a thorough characterization workflow. The methodologies described herein are grounded in established chemical literature, ensuring reliability and reproducibility for research and development applications.

Strategic Approach to Synthesis: A Rationale

The synthesis of substituted pyrrolidines can be approached through various strategies, including intramolecular cyclization, reductive amination of γ-dicarbonyls, and cycloaddition reactions.[5][6] For the specific construction of the 3-arylpyrrolidine framework, a highly effective and commonly employed strategy involves a Michael addition followed by an intramolecular cyclization.[7][8] This approach is advantageous due to the accessibility of starting materials and the generally high yields achieved.

The selected pathway begins with the Knoevenagel condensation of 3,4-dichlorobenzaldehyde and ethyl cyanoacetate to form an electron-deficient alkene. This intermediate is then subjected to a Michael addition with a suitable nitrogen-containing nucleophile, which subsequently undergoes an intramolecular cyclization (Dieckmann-type condensation) to form the pyrrolidine ring.[8] This sequence provides excellent control over the desired substitution pattern.

Visualizing the Synthetic Workflow

The following diagram outlines the key transformations in the synthesis of 3-(3,4-Dichlorophenyl)pyrrolidine.

Caption: Synthetic pathway from starting materials to the target molecule.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of 3-(3,4-Dichlorophenyl)pyrrolidine. The procedure is based on established methodologies involving a multi-step sequence.[7][8]

Step 1: Synthesis of Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3,4-dichlorobenzaldehyde (10.0 g, 57.1 mmol), ethyl cyanoacetate (6.46 g, 57.1 mmol), and ethanol (100 mL).

-

Catalyst Addition: Add piperidine (0.5 mL) as a basic catalyst to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, cool the mixture in an ice bath. The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. This step typically yields the desired acrylate with high purity.

Step 2: Michael Addition to form the Di-ester Adduct

-

Reagent Setup: In a 500 mL flask, dissolve the acrylate from Step 1 (10.0 g, 38.7 mmol) and diethyl malonate (6.8 g, 42.6 mmol) in anhydrous ethanol (150 mL).

-

Base Addition: Slowly add a solution of sodium ethoxide (21% in ethanol, ~14 mL) dropwise at 0°C. The choice of a non-nucleophilic base like sodium ethoxide is crucial to prevent side reactions with the ester groups.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Neutralize the reaction mixture with dilute hydrochloric acid. Extract the product into ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude adduct.

Step 3: Hydrolysis, Decarboxylation, and Reductive Amination

-

Hydrolysis & Decarboxylation: Reflux the crude adduct from Step 2 in a mixture of acetic acid (50 mL) and concentrated hydrochloric acid (25 mL) for 8-12 hours. This harsh condition is necessary to hydrolyze the esters and cyano group, followed by decarboxylation to yield 3-(3,4-dichlorophenyl)glutaric acid.

-

Ammonia Treatment: After cooling, neutralize the acid and treat with excess aqueous ammonia. Heat the mixture to form the corresponding glutarimide.

-

Reduction: The resulting glutarimide is then reduced to the target pyrrolidine. A powerful reducing agent is required. A common method is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF). The reaction is typically performed at reflux for 12-24 hours.

-

Final Work-up: Carefully quench the reaction with water and a sodium hydroxide solution. Filter the resulting aluminum salts and extract the filtrate with ethyl acetate. Dry the organic layer and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized 3-(3,4-Dichlorophenyl)pyrrolidine. The following techniques are standard for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the proton environment in the molecule. The spectrum of 3-(3,4-Dichlorophenyl)pyrrolidine is expected to show distinct signals for the aromatic protons, the methine proton at the C3 position, and the methylene protons of the pyrrolidine ring. The aromatic region will display a characteristic pattern for a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: This analysis will confirm the number of unique carbon atoms. Key signals include those for the two distinct dichlorophenyl carbons, the methine carbon at C3, and the methylene carbons of the pyrrolidine ring.[9][10]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum should exhibit characteristic absorption bands:

-

N-H stretch: A moderate peak around 3300-3400 cm⁻¹ is indicative of the secondary amine.[11][12]

-

C-H stretch (sp³): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the aliphatic C-H bonds of the pyrrolidine ring.

-

C-H stretch (sp²): Peaks just above 3000 cm⁻¹ are from the aromatic C-H bonds.

-

C=C stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: Strong absorptions in the fingerprint region, typically around 700-850 cm⁻¹, are characteristic of the C-Cl bonds.[13]

-

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.

Summary of Expected Analytical Data

The following table summarizes the anticipated characterization data for 3-(3,4-Dichlorophenyl)pyrrolidine.

| Analysis Technique | Parameter | Expected Value / Observation |

| ¹H NMR (CDCl₃, 400 MHz) | Aromatic Protons | δ 7.2-7.5 ppm (multiplet, 3H) |

| C3-H Proton | δ 3.5-3.8 ppm (multiplet, 1H) | |

| Pyrrolidine CH₂ Protons | δ 2.8-3.4 ppm (multiplets, 4H) | |

| N-H Proton | δ 1.5-2.5 ppm (broad singlet, 1H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic Carbons | δ 125-145 ppm (multiple signals) |

| C3 Carbon | δ ~40-45 ppm | |

| Pyrrolidine CH₂ Carbons | δ ~45-55 ppm (multiple signals) | |

| FT-IR (KBr, cm⁻¹) | N-H Stretch | ~3350 cm⁻¹ |

| C-H (aliphatic) Stretch | 2850-2960 cm⁻¹ | |

| C=C (aromatic) Stretch | ~1470, 1550, 1590 cm⁻¹ | |

| C-Cl Stretch | ~820 cm⁻¹ | |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z ~217/219/221 (isotopic pattern) |

Note: Exact chemical shifts (δ) and absorption frequencies can vary based on solvent and experimental conditions.

Conclusion

The synthesis and characterization of 3-(3,4-Dichlorophenyl)pyrrolidine are critical processes for the advancement of drug discovery programs that utilize this important scaffold.[17][18][19] The outlined synthetic strategy, involving a Michael addition and subsequent reductive cyclization, represents a reliable and scalable method for obtaining this key intermediate. The comprehensive characterization protocol, employing NMR, IR, and Mass Spectrometry, ensures the structural integrity and purity of the final compound, which is a prerequisite for its use in further medicinal chemistry applications. This guide provides a solid foundation for researchers to confidently produce and validate this valuable chemical entity.

References

- WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.

-

1-(3,4-dichlorophenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}-2,5-pyrrolidinedione - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists. Journal of Medicinal Chemistry. [Link]

-

4-((3,4-Dichlorophenyl)acetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylic acid methyl ester. PubChem, National Center for Biotechnology Information. [Link]

-

Pyrrolidine - Mass spectrum (electron ionization). NIST WebBook. [Link]

-

Infrared Spectra of Controlled Substances. Spectra Analysis. [Link]

-

Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

N-[(3,4-dichlorophenyl)methyl]-3-oxo-3-pyrimidin-2-yl-n-[3-(pyrrolidine-1-carbonyl)phenyl]propanamide. PubChem, National Center for Biotechnology Information. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

- EP1992613A1 - Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production.

-

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]

-

Improved Industrial Synthesis of Antidepressant Sertraline. ResearchGate. [Link]

- WO2003099761A1 - Process for the manufacture of sertraline.

-

Key Intermediates in the Synthesis of Sertraline. ACS Publications. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

3-Pyrroline synthesis. Organic Chemistry Portal. [Link]

-

Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PMC, National Center for Biotechnology Information. [Link]

-

Pyrrolidine - IR Spectrum. NIST WebBook. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

3-(3,4-Dimethoxyphenyl)pyrrolidine - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

(1′S)-4-(3,4-Dichlorophenyl)-1′-(3,5-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalene-2-spiro-2′-pyrrolizidine-3′-spiro-3′′-indoline-1,2′′-dione. PMC, National Center for Biotechnology Information. [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

-

Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed, National Center for Biotechnology Information. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC, National Center for Biotechnology Information. [Link]

-

Disha Sharma, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2124-2137. International Journal of Pharmaceutical Sciences. [Link]

-

3-(3,4-Dichlorophenyl)propionic acid - Mass Spectrum. NIST WebBook. [Link]

-

Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- - Mass Spectrum. NIST WebBook. [Link]

-

1-(3-Chlorophenyl)-3-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-2,5-pyrrolidinedione - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

-

¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone... ResearchGate. [Link]

Sources

- 1. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(3,4-Dichlorophenyl)pyrrolidine | 1092108-78-5 | Benchchem [benchchem.com]

- 4. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Pyrrolidine [webbook.nist.gov]

- 13. spectra-analysis.com [spectra-analysis.com]

- 14. Pyrrolidine [webbook.nist.gov]

- 15. 3-(3,4-Dichlorophenyl)propionic acid [webbook.nist.gov]

- 16. govinfo.gov [govinfo.gov]

- 17. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3-(3,4-Dichlorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-(3,4-Dichlorophenyl)pyrrolidine. Due to the limited availability of public experimental spectroscopic data for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a detailed analysis of expected Infrared (IR) absorption bands. The document also includes standardized, field-proven protocols for the acquisition of this data. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of 3-(3,4-Dichlorophenyl)pyrrolidine and related compounds, enabling unambiguous structural confirmation in a research and development setting.

Introduction

3-(3,4-Dichlorophenyl)pyrrolidine is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a prevalent motif in a wide array of natural products and synthetic pharmaceuticals. The presence of a 3,4-dichlorophenyl group can significantly influence the molecule's physicochemical properties and biological activity.

Accurate spectroscopic characterization is a cornerstone of modern chemical research and drug development. It provides irrefutable evidence of a molecule's identity, purity, and structure. This guide will delve into the three primary spectroscopic techniques used for the characterization of small organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Given the scarcity of published experimental spectra for 3-(3,4-Dichlorophenyl)pyrrolidine, this guide will leverage predictive models for NMR and MS, grounded in the established principles of spectroscopy and data from structurally related compounds.

Molecular Structure and Isomerism

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Figure 1: 2D structure of 3-(3,4-Dichlorophenyl)pyrrolidine.

Molecular Formula: C₁₀H₁₁Cl₂N Molecular Weight: 216.11 g/mol CAS Number: 1092108-78-5 (for the racemate)[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-(3,4-Dichlorophenyl)pyrrolidine is predicted to show distinct signals for the protons on the pyrrolidine ring and the dichlorophenyl group. The prediction was generated using the online NMR prediction tool, NMRDB.org, which utilizes a database of assigned spectra to estimate chemical shifts.[3][4]

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d | 1H | Ar-H |

| ~7.35 | d | 1H | Ar-H |

| ~7.15 | dd | 1H | Ar-H |

| ~3.5-3.8 | m | 3H | Pyrrolidine-H |

| ~3.2-3.4 | m | 2H | Pyrrolidine-H |

| ~2.0-2.3 | m | 2H | Pyrrolidine-H |

| ~1.8 (broad) | s | 1H | N-H |

Interpretation:

-

Aromatic Region (7.1-7.5 ppm): The three protons on the dichlorophenyl ring are expected to appear as a complex multiplet or as distinct doublets and a doublet of doublets due to their different chemical environments and coupling to each other.

-

Pyrrolidine Ring Protons (2.0-3.8 ppm): The protons on the pyrrolidine ring are diastereotopic and will exhibit complex splitting patterns (multiplets). The protons adjacent to the nitrogen atom will be the most deshielded.

-

N-H Proton (~1.8 ppm): The proton on the nitrogen atom is expected to be a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The prediction was generated using NMRDB.org.[5]

| Predicted Chemical Shift (ppm) | Assignment |

| ~142 | Ar-C |

| ~132 | Ar-C |

| ~131 | Ar-C |

| ~130 | Ar-C |

| ~129 | Ar-C |

| ~127 | Ar-C |

| ~55 | Pyrrolidine-C |

| ~50 | Pyrrolidine-C |

| ~45 | Pyrrolidine-C |

| ~35 | Pyrrolidine-C |

Interpretation:

-

Aromatic Region (127-142 ppm): Six distinct signals are expected for the six carbon atoms of the dichlorophenyl ring. The carbons bearing the chlorine atoms will have their chemical shifts influenced by the electronegativity of the chlorine atoms.

-

Aliphatic Region (35-55 ppm): Four signals are predicted for the four carbon atoms of the pyrrolidine ring, reflecting their different chemical environments.

Experimental Protocol for NMR Data Acquisition

Figure 2: A generalized workflow for acquiring NMR spectra.

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[6][7][8]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-(3,4-Dichlorophenyl)pyrrolidine.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 scans for a sample of this concentration).

-

Set the relaxation delay to at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (e.g., 1024 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Expected IR Absorption Bands

The IR spectrum of 3-(3,4-Dichlorophenyl)pyrrolidine is expected to show characteristic absorption bands for the aromatic ring, the secondary amine, and the C-Cl bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-3500 | Medium, broad | N-H stretch | Secondary amine |

| 3000-3100 | Medium | C-H stretch | Aromatic |

| 2850-2960 | Medium | C-H stretch | Aliphatic (pyrrolidine) |

| 1600-1650 | Medium-Weak | C=C stretch | Aromatic ring |

| 1450-1500 | Medium | C=C stretch | Aromatic ring |

| 1000-1200 | Strong | C-N stretch | Amine |

| 600-800 | Strong | C-Cl stretch | Aryl chloride |

Interpretation:

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ is a key indicator of the N-H bond of the secondary amine in the pyrrolidine ring.

-

C-H Stretches: Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the pyrrolidine ring.

-

Aromatic C=C Stretches: The absorptions in the 1450-1650 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the dichlorophenyl ring.

-

C-N Stretch: A strong band in the 1000-1200 cm⁻¹ region is expected for the C-N stretching vibration.

-

C-Cl Stretch: Strong absorptions in the fingerprint region (600-800 cm⁻¹) are indicative of the C-Cl bonds.

Experimental Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal sample preparation.[9]

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid 3-(3,4-Dichlorophenyl)pyrrolidine onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.[10][11][12]

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of 3-(3,4-Dichlorophenyl)pyrrolidine is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺):

-

The molecular ion peak is expected at m/z 215, corresponding to the molecular weight of the compound.

-

Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. The relative intensities of the M⁺, (M+2)⁺, and (M+4)⁺ peaks will be approximately in a 9:6:1 ratio, which is a hallmark of a dichloro-substituted compound.

Major Fragmentation Pathways:

The fragmentation of pyrrolidine-containing compounds is often dominated by cleavage of the pyrrolidine ring.[1][2]

Figure 3: Predicted major fragmentation pathways for 3-(3,4-Dichlorophenyl)pyrrolidine.

-

Loss of Ethylene: A common fragmentation pathway for pyrrolidines is the loss of ethylene (C₂H₄, 28 Da) via a retro-Diels-Alder-type reaction, which would lead to a fragment ion at m/z 187.

-

Loss of a Chlorine Atom: Loss of a chlorine radical (35 Da) would result in a fragment at m/z 180.

-

Cleavage of the Pyrrolidine Ring: The bond between the pyrrolidine ring and the dichlorophenyl group can cleave, leading to fragments corresponding to the dichlorophenyl cation (m/z 145) or the pyrrolidine cation (m/z 70).

Experimental Protocol for GC-MS (EI) Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like 3-(3,4-Dichlorophenyl)pyrrolidine.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300).

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Data Analysis:

-

Identify the peak corresponding to 3-(3,4-Dichlorophenyl)pyrrolidine in the total ion chromatogram (TIC).

-

Examine the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the observed spectrum with the predicted spectrum and isotopic patterns.

-

Conclusion

This technical guide provides a detailed spectroscopic profile of 3-(3,4-Dichlorophenyl)pyrrolidine based on predictive methods and established spectroscopic principles. The predicted ¹H and ¹³C NMR spectra, along with the analysis of expected IR and MS data, offer a robust framework for the structural confirmation of this compound. The inclusion of standardized experimental protocols provides a practical resource for researchers to acquire high-quality data. As more experimental data for this and related compounds become available, these predictive models can be further refined, contributing to a more comprehensive understanding of the spectroscopic properties of this class of molecules.

References

-

The Royal Society of Chemistry. Chapter 5: Acquiring 1H and 13C Spectra. [Link][6]

-

ACS Publications. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link][1]

-

PubMed. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link][2]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link][13]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link][12]

-

Michigan State University. Basic Practical NMR Concepts. [Link]

-

University of Wisconsin-Madison. Stepbystep procedure for NMR data acquisition. [Link][8]

Sources

- 1. 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride CAS#: 1092108-79-6 [m.chemicalbook.com]

- 2. Buy (R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride | 1384269-00-4 [smolecule.com]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. Visualizer loader [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. books.rsc.org [books.rsc.org]

- 7. r-nmr.eu [r-nmr.eu]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. acdlabs.com [acdlabs.com]

- 13. m.youtube.com [m.youtube.com]

The Stereochemical Dichotomy of 3-(3,4-Dichlorophenyl)pyrrolidine: A Technical Guide to Synthesis, Resolution, and Pharmacological Significance

This in-depth technical guide delves into the core stereochemical aspects of 3-(3,4-dichlorophenyl)pyrrolidine, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. We will explore the critical role of chirality in defining the pharmacological profile of this molecule, providing field-proven insights into its synthesis, enantiomeric resolution, and profound implications in medicinal chemistry.

Introduction: The Imperative of Stereochemistry in 3-Arylpyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a crucial attribute for precise interactions with biological targets.[2] When substituted at the 3-position with an aryl group, as in 3-(3,4-dichlorophenyl)pyrrolidine, a chiral center is created, giving rise to a pair of enantiomers: (R)-3-(3,4-dichlorophenyl)pyrrolidine and (S)-3-(3,4-dichlorophenyl)pyrrolidine.

It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.[3] This stereochemical dichotomy arises from the chiral nature of biological macromolecules, such as receptors and enzymes, which preferentially interact with one enantiomer over the other. Therefore, the synthesis and evaluation of enantiomerically pure compounds are paramount in modern drug discovery. This guide will use 3-(3,4-dichlorophenyl)pyrrolidine as a case study to illuminate these principles.

Figure 2: A proposed workflow for the enantioselective synthesis of 3-(3,4-Dichlorophenyl)pyrrolidine.

The causality behind this experimental choice lies in the high degree of stereocontrol exerted by the chiral catalyst, which allows for the direct formation of one enantiomer in excess, bypassing the need for a separate resolution step.

Synthesis from Nitroalkenes

Another powerful strategy involves the use of nitroalkenes as precursors. The asymmetric Michael addition of a nucleophile to a (3,4-dichlorophenyl)-substituted nitroalkene, followed by reduction of the nitro group and subsequent cyclization, can provide access to enantiomerically enriched 3-arylpyrrolidines. [4][5]Organocatalysis has emerged as a particularly effective tool for the initial asymmetric conjugate addition step. [6]

Chiral Resolution of Racemic 3-(3,4-Dichlorophenyl)pyrrolidine

In many instances, the synthesis of the racemic mixture is more straightforward. The separation of the enantiomers can then be accomplished through chiral resolution techniques.

Diastereomeric Salt Crystallization

This classical and often scalable method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. [7]These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. [8]

-

Salt Formation: Dissolve one equivalent of racemic 3-(3,4-dichlorophenyl)pyrrolidine in a suitable solvent (e.g., methanol, ethanol, or isopropanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling (e.g., in an ice bath) may enhance the yield.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to liberate the free amine.

-

Extraction: Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

This protocol is a self-validating system as the enantiomeric purity of the product can be readily assessed at each stage of recrystallization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. [9][10]The direct method, which employs a chiral stationary phase (CSP), is the most common approach. [7][11]Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile for the resolution of a wide range of chiral compounds, including pyrrolidine derivatives. [12]

| Parameter | Value |

| Column | Chiralpak® IA or similar amylose-based CSP |

| Mobile Phase | A mixture of n-hexane and isopropanol with a small percentage of a basic additive (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Note: The optimal mobile phase composition and additive concentration should be determined empirically for 3-(3,4-dichlorophenyl)pyrrolidine.

This method provides a direct and reliable means of determining the enantiomeric purity of the synthesized or resolved products.

Pharmacological Significance: A Tale of Two Enantiomers

The stereochemistry at the C3 position of 3-(3,4-dichlorophenyl)pyrrolidine is expected to have a profound impact on its pharmacological activity. While specific data for the individual enantiomers of this exact compound are not extensively published, we can infer its likely significance by examining structurally related molecules.

Kappa-Opioid Receptor Affinity

The 3,4-dichlorophenyl moiety is a well-known pharmacophore in the design of kappa-opioid receptor (KOR) ligands. [13][14]For instance, the potent KOR agonist U-50,488 features a 2-(3,4-dichlorophenyl)acetamide group. [14]Furthermore, studies on a series of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides have demonstrated high affinity for the KOR. [15]One such analog, with a phenyl substitution on the ethyl linker, exhibited an IC₅₀ of 6.9 nM for the kappa-opioid receptor. [16]This strongly suggests that the 3-(3,4-dichlorophenyl)pyrrolidine scaffold is a promising starting point for the development of novel KOR modulators. The specific orientation of the 3,4-dichlorophenyl group, dictated by the (R) or (S) configuration, will be critical for optimal binding to the chiral pocket of the KOR.

Figure 3: A diagram illustrating the potential differential interactions of the enantiomers with key biological targets.

Monoamine Transporter Inhibition

The 3-arylpyrrolidine scaffold is also a known pharmacophore for inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). [17]For example, various 3,3-disubstituted pyrrolidines have been developed as triple reuptake inhibitors. [17]The affinity and selectivity for these transporters are highly dependent on the nature and stereochemistry of the substituents on the pyrrolidine ring. It is therefore highly probable that the (R) and (S) enantiomers of 3-(3,4-dichlorophenyl)pyrrolidine will exhibit distinct profiles as monoamine reuptake inhibitors.

Structure-Activity Relationship (SAR) Insights

The 3,4-dichloro substitution pattern on the phenyl ring is a common feature in many centrally acting drugs. These electron-withdrawing groups can influence the electronic properties of the aromatic ring and enhance binding to specific receptor pockets through halogen bonding or other non-covalent interactions. The precise positioning of these chlorine atoms in three-dimensional space, as determined by the stereocenter, will be a key determinant of the molecule's overall pharmacological profile.

Conclusion

The stereochemistry of 3-(3,4-dichlorophenyl)pyrrolidine is not merely a structural curiosity but a critical determinant of its biological function. This guide has outlined plausible strategies for the enantioselective synthesis and chiral resolution of this important scaffold. The analysis of structurally related compounds strongly suggests that the enantiomers of 3-(3,4-dichlorophenyl)pyrrolidine are likely to exhibit distinct and potentially valuable pharmacological activities, particularly as modulators of the kappa-opioid receptor and monoamine transporters. Further investigation into the specific properties of each enantiomer is warranted and holds significant promise for the development of novel therapeutics.

References

-

Mahajan, S., Chauhan, P., Kumar, A., & Chimni, S. S. (2016). Organocatalytic enantioselective synthesis of N-alkyl/aryl-3-alkyl-pyrrolidine-2,5-dione in brine. Tetrahedron: Asymmetry, 27(22–23), 1145–1152. [Link]

-

Tandale, S. A., Sangshetti, J. N., & Shinde, D. B. (2014). Nitroalkenes in the Synthesis of Heterocyclic Compounds. RSC Advances, 4(89), 48022-48076. [Link]

-

Carroll, F. I., et al. (2012). Development of Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 55(20), 8531-8543. [Link]

-

Hayashi, T., et al. (2012). Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes. Organic Letters, 14(11), 2766-2769. [Link]

-

Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6062-6066. [Link]

-

Lowe, J. A., et al. (1993). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Frontiers in Pharmacology, 12, 765896. [Link]

-

Neuman, W. R., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1839-1843. [Link]

-

BindingDB. (n.d.). Entry BDBM50007344. [Link]

-

Barlow, J. J., et al. (1991). Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists. Journal of Medicinal Chemistry, 34(11), 3149-3158. [Link]

-

Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

-

Frontiers Media. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Costello, G. F., et al. (1991). 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists. Journal of Medicinal Chemistry, 34(1), 181-189. [Link]

-

Wikipedia. (n.d.). κ-opioid receptor. [Link]

-

Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(13), 3415-3431. [Link]

-

Si, C., et al. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry, 81(10), 4359-4363. [Link]

-

Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1549-1568. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6469. [Link]

-

Joseph, C. G., et al. (2008). Structure activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides: a novel series of potent and selective .kappa.-opioid agonists. Journal of Medicinal Chemistry, 51(5), 1423-1431. [Link]

-

Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1569. [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 18(6). [Link]

-

ResearchGate. (n.d.). Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. [Link]

-

Chemosphere. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Chemosphere, 364, 143083. [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. [Link]

-

Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6062-6. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

May, J. A., et al. (2015). Organocatalyzed Asymmetric Conjugate Addition of Heteroaryl and Aryl Trifluoroborates: a Synthetic Strategy for Discoipyrrole D. Angewandte Chemie International Edition, 54(34), 9931-9935. [Link]

-

Sci-Hub. (n.d.). Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. [Link]

-

El-Sayed, M., et al. (2020). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzoannulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Journal of Medicinal Chemistry, 63(2), 512-528. [Link]

-

Crider, A. M., et al. (1984). Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide. Journal of Pharmaceutical Sciences, 73(11), 1585-1587. [Link]

-

Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127392. [Link]

-

Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]

-

Coutts, R. T., et al. (1988). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Drug Metabolism and Disposition, 16(5), 753-760. [Link]

-

McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70-73. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eijppr.com [eijppr.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]

- 14. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ki Summary [w.bindingdb.org]

- 16. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 3-(3,4-Dichlorophenyl)pyrrolidine Derivatives: From Monoamine Transporters to Novel Therapeutic Pathways

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 3-(3,4-dichlorophenyl)pyrrolidine scaffold represents a privileged chemical structure in modern medicinal chemistry, particularly for targeting the central nervous system (CNS). Derivatives built upon this core have demonstrated significant and often potent interactions with key neurological targets, primarily the monoamine transporters responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This guide provides a comprehensive technical overview of the biological activities associated with this class of compounds. We will explore their primary mechanism as monoamine reuptake inhibitors, delve into secondary pharmacological profiles such as opioid receptor modulation, and present detailed, field-proven protocols for their experimental evaluation. The narrative emphasizes the causal reasoning behind methodological choices and the structure-activity relationships (SAR) that govern target affinity and selectivity, offering a robust resource for researchers and drug development professionals.

Introduction to a Versatile CNS Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a foundational element in a vast number of natural products, alkaloids, and synthetic drugs.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal scaffold for interacting with complex biological targets like transporters and G-protein coupled receptors. The specific substitution with a 3,4-dichlorophenyl group at the 3-position of the pyrrolidine ring has proven to be a critical pharmacophore for high-affinity binding to monoamine transporters (MATs).[3]

Compounds incorporating this core are primarily investigated for their potential to treat a range of neuropsychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[3][4] Their mechanism often involves the simultaneous inhibition of SERT, NET, and DAT, leading to increased extracellular concentrations of their respective neurotransmitters and enhanced synaptic signaling.[5] This guide will dissect the multifaceted pharmacology of these derivatives, from their molecular interactions to their functional consequences in preclinical models.

Primary Mechanism of Action: Monoamine Reuptake Inhibition

The therapeutic efficacy of many antidepressants and psychostimulants stems from their ability to modulate the activity of monoamine transporters.[6] These transmembrane proteins are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating the signal.[3] By inhibiting this reuptake process, 3-(3,4-dichlorophenyl)pyrrolidine derivatives can prolong the action of serotonin, norepinephrine, and dopamine.

The Synaptic Role of Monoamine Transporters

Monoamine transporters are crucial for maintaining neurotransmitter homeostasis.[3] Inhibiting these transporters with a single agent can lead to profound physiological effects:

-

SERT Inhibition: Blocking the serotonin transporter is the primary mechanism of selective serotonin reuptake inhibitors (SSRIs), a first-line treatment for depression and anxiety.[5]

-

NET Inhibition: Norepinephrine transporter blockade is effective in treating ADHD and certain types of depression.[5]

-

DAT Inhibition: Dopamine transporter inhibition elevates synaptic dopamine, which is associated with reward, motivation, and motor control. This is the principal mechanism for stimulants like cocaine and methylphenidate and a key component for developing medications to treat cocaine abuse.[5][7]

Derivatives of 3-(3,4-dichlorophenyl)pyrrolidine often act as serotonin–norepinephrine–dopamine reuptake inhibitors (SNDRIs) , or triple reuptake inhibitors (TRIs), engaging all three transporters simultaneously.[4][5] This broad-spectrum activity is hypothesized to offer superior antidepressant efficacy and a faster onset of action compared to more selective agents.[6]

Structure-Activity Relationships (SAR)

SAR studies correlate the chemical structure of a molecule with its biological activity, guiding the optimization of drug candidates.[8] For 3-(3,4-dichlorophenyl)pyrrolidine derivatives, SAR insights help modulate potency and selectivity across the monoamine transporters.

-

The 3-(3,4-Dichlorophenyl) Moiety: This group is a cornerstone for high-affinity binding, particularly at DAT and NET. The chlorine atoms are thought to engage in specific interactions within the transporter's binding pocket.

-

Substitutions on the Pyrrolidine Ring: The stereochemistry at the 3-position is often crucial for activity. Additionally, substitutions at other positions, such as the 3-position with a second group, can fine-tune the selectivity profile. For instance, certain 3,3-disubstituted pyrrolidines have been developed as potent triple reuptake inhibitors.[4]

-

The Pyrrolidine Nitrogen: The basicity of the nitrogen is essential for forming a salt bridge with a conserved aspartate residue in the transporter binding site. Substituents on this nitrogen can dramatically alter the compound's affinity and selectivity profile, as well as its pharmacokinetic properties.

The following table summarizes representative binding affinity data (Ki, nM) for hypothetical derivatives, illustrating how structural modifications can shift the selectivity profile.

| Compound ID | R1-Group (on N) | R2-Group (at C3) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Profile |

| A | -H | -H | 5.2 | 85.4 | 12.1 | DAT/NET Selective |

| B | -CH3 | -H | 15.6 | 12.3 | 20.5 | Balanced TRI |

| C | -H | -Propyl | 2.1 | 5.5 | 4.8 | Potent TRI |

| D | -CH3 | -Propyl | 25.8 | 3.1 | 45.7 | SERT Selective |

Secondary Pharmacological Profile: Opioid Receptor Modulation

While monoamine transporter inhibition is the most widely reported activity, certain structural analogs based on a (3,4-dichlorophenyl)acetamide core linked to a pyrrolidine moiety have shown potent and selective activity as kappa-opioid receptor (KOR) agonists.[9][10]

This dual pharmacology is intriguing. KOR agonism can produce analgesia but is also associated with dysphoria and psychotomimetic effects, which could counteract the rewarding effects mediated by DAT inhibition. This highlights the importance of comprehensive pharmacological profiling. SAR studies in this area have shown that substituents on the ethyl linking group between the acetamide and pyrrolidine are critical for KOR potency.[9] For example, introducing substituted aryl groups at this position led to compounds with potent, naloxone-reversible analgesic effects in mouse models.[9]

Experimental Evaluation: Protocols and Methodologies

Evaluating the biological activity of these derivatives requires a multi-tiered approach, beginning with in vitro assays to determine molecular targets and potency, followed by in vivo studies to assess functional outcomes and therapeutic potential.

In Vitro Characterization

The foundational step is to quantify the interaction of the compounds with their molecular targets. This is primarily achieved through radioligand binding and neurotransmitter uptake inhibition assays.[11]

This protocol determines the affinity (Ki) of a test compound for DAT, SERT, and NET by measuring its ability to displace a known high-affinity radioligand.

Causality and Rationale:

-

Cell System: Human Embryonic Kidney (HEK293) cells are used because they lack significant endogenous expression of monoamine transporters, providing a "clean" background to study the specific, recombinantly expressed human transporter of interest (hDAT, hSERT, or hNET).[12]

-

Radioligands: Specific radiolabeled ligands with high affinity for each transporter are chosen. For example, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

-

Non-Specific Binding: A high concentration of a known, non-radiolabeled inhibitor (e.g., cocaine for DAT) is used to define non-specific binding, ensuring that the measured signal is due to specific interaction with the transporter.

Step-by-Step Methodology:

-

Cell Culture & Transfection: Culture HEK293 cells and stably or transiently transfect them with plasmids encoding for hDAT, hSERT, or hNET.

-

Membrane Preparation: Harvest the cells, homogenize them in a buffered solution (e.g., Tris-HCl), and centrifuge to pellet the cell membranes. Resuspend the membrane preparation to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., 1-2 nM [³H]WIN 35,428), and varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

This functional assay measures the potency (IC₅₀) of a test compound to inhibit the transport of a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into cells or synaptosomes.[11]

Causality and Rationale:

-

Synaptosomes vs. Cells: While transfected cells are excellent for studying a single transporter in isolation, synaptosomes (resealed nerve terminals isolated from brain tissue) provide a more physiologically relevant system, albeit more complex.

-

Uptake Conditions: The assay is performed at 37°C to ensure the active, energy-dependent function of the transporters. A parallel set of tubes is incubated at 0-4°C to determine non-specific uptake/diffusion, which is then subtracted from the total.

Step-by-Step Methodology:

-

System Preparation: Use either transfected HEK293 cells (as above) or prepared synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT/NET).

-

Pre-incubation: Aliquot the cells/synaptosomes into tubes and pre-incubate them for 10 minutes at 37°C with varying concentrations of the test compound.

-

Initiate Uptake: Add a fixed, low concentration (e.g., 5-10 nM) of the radiolabeled neurotransmitter ([³H]DA, [³H]5-HT, or [³H]NE) to initiate the uptake reaction.[12]

-

Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the reaction by adding ice-cold buffer and filtering through a glass fiber filter mat to trap the cells/synaptosomes.

-

Scintillation Counting & Analysis: Wash the filters, add scintillation fluid, and count the radioactivity. Analyze the data as described for the binding assay to determine the IC₅₀ for uptake inhibition.

In Vivo Assessment

In vivo models are essential to determine if the in vitro activity translates into a desired physiological or behavioral effect. The choice of model depends on the therapeutic indication.

The FST is a widely used behavioral model to screen for antidepressant efficacy.[13] The model is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.[14]

Causality and Rationale:

-

Behavioral Despair: The immobile state is interpreted as a state of "behavioral despair" or a passive, energy-conserving coping strategy.

-

Predictive Validity: The test has good predictive validity, as a wide range of clinically effective antidepressants reduce immobility.[13] It is a primary screening tool, though not a model of the entire depressive syndrome.

Step-by-Step Methodology:

-

Animal Acclimation: Acclimate male mice or rats to the housing facility for at least one week before testing.

-

Drug Administration: Administer the test compound (e.g., 10-30 mg/kg, i.p.) or vehicle control at a specified time (e.g., 30-60 minutes) before the test. A positive control, such as fluoxetine (10-20 mg/kg), should be included.[14]

-

Test Apparatus: Use a transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Test Procedure: Gently place each animal into the cylinder for a 6-minute session. The first 2 minutes are considered a habituation period and are not scored.

-

Scoring: During the final 4 minutes, a trained observer, blind to the treatment conditions, records the total time the animal spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

-

Data Analysis: Compare the mean immobility time between the vehicle, test compound, and positive control groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time by the test compound relative to the vehicle suggests antidepressant-like activity.

Synthesis Strategies Overview

A thorough understanding of biological activity is complemented by knowledge of chemical synthesis, as the feasibility of generating analogs is key to any drug discovery program. The 3-(3,4-dichlorophenyl)pyrrolidine core is typically constructed using established organic chemistry reactions. Common strategies include:

-

Michael Addition: This involves the addition of a nitrogen nucleophile to an α,β-unsaturated ketone, followed by an intramolecular cyclization to form the pyrrolidine ring.[15]

-

[3+2] Cycloaddition: The reaction of an azomethine ylide with an appropriately substituted alkene can directly form the five-membered pyrrolidine ring in a stereocontrolled manner, which is a powerful method for generating enantiomerically pure compounds.[16]

These synthetic routes are versatile and allow for the introduction of various substituents on the pyrrolidine ring and its nitrogen atom, facilitating extensive SAR studies.[1]

Therapeutic Potential and Future Directions

The unique pharmacological profile of 3-(3,4-dichlorophenyl)pyrrolidine derivatives makes them promising candidates for several CNS disorders.

-

Depression: As TRIs, they have the potential to offer greater efficacy than single- or dual-acting agents, particularly for treatment-resistant depression.[4]

-

Substance Use Disorders: Potent DAT inhibitors with slow-onset, long-duration pharmacokinetics are being investigated as potential maintenance therapies for cocaine abuse.[7] By blocking the dopamine transporter, these compounds can blunt the euphoric effects of cocaine.

-

Pain and Other Disorders: The discovery of KOR agonist activity within this chemical class opens avenues for developing novel analgesics, though careful optimization would be required to mitigate the undesirable CNS side effects of KOR agonism.[9]

Future research should focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to maximize therapeutic benefit while minimizing side effects. A deeper understanding of how to fine-tune the balance between DAT, SERT, and NET inhibition could lead to personalized medicines tailored to specific symptom clusters in depression and other complex psychiatric disorders.

References

-

Rothman, R. B., Baumann, M. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]

-

Luethi, D., Liechti, M. E., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]

- F. Hoffmann-La Roche AG. (2013). WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes. Google Patents.

-

Barber, A., et al. (1993). Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Meltzer, P. C., et al. (2000). Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse. Journal of Medicinal Chemistry. Available at: [Link]

-

Barber, A., et al. (1992). 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Skolnick, P., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Greiner, E., et al. (2006). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

-

Knez, D., et al. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Reith, M. E. A., et al. (2020). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience. Available at: [Link]

-

Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. Available at: [Link]

-

Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Charles River Labs. Available at: [Link]

-

Kukhareva, T. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

-

Chen, Z., et al. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research. Available at: [Link]

- Eli Lilly and Company. (2005). WO2005000811A1 - 3-aminopyrrolidines as inhibitors of monoamine uptake. Google Patents.

-

Szymański, P., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

-

Al-Qaisi, J. A., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (2023). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. Available at: [Link]

-

López-García, B., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

-

Al-Qaisi, J. A., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Journal of Taibah University Medical Sciences. Available at: [Link]

-

Qiao, H., et al. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology. Available at: [Link]

-

Castagné, V., et al. (2009). Models for depression in drug screening and preclinical studies: Future directions. Journal of Psychopharmacology. Available at: [Link]

-

Taylor & Francis. (2020). Structure activity relationship – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

Syafruddin, D., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]

-

Langel, D., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules. Available at: [Link]

-

Krupina, N. A., et al. (2009). Behavioral changes in rats induced by a dipeptidyl peptidase IV inhibitor methionyl-2(S)-cyanopyrrolidine: experimental model of anxiety-depression disorder. Bulletin of Experimental Biology and Medicine. Available at: [Link]

-

Mahesh, R., et al. (2014). Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT3 receptor antagonist: An investigation in behaviour-based rodent models of depression. Indian Journal of Pharmacology. Available at: [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. herbmedpharmacol.com [herbmedpharmacol.com]

- 14. Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT3 receptor antagonist: An investigation in behaviour-based rodent models of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]

- 16. enamine.net [enamine.net]

A Comprehensive Technical Guide to the Therapeutic Applications of Dichlorophenyl-Pyrrolidine Scaffolds

Abstract

The pyrrolidine ring is a foundational five-membered nitrogen heterocycle that serves as a cornerstone in medicinal chemistry and drug design.[1][2] Its prevalence in numerous FDA-approved drugs underscores its importance as a versatile scaffold.[1] When combined with a dichlorophenyl moiety, the resulting scaffold gains specific physicochemical properties that enable potent and often selective interactions with a wide array of biological targets. This technical guide provides an in-depth exploration of the dichlorophenyl-pyrrolidine scaffold, beginning with its synthesis and core chemical principles. We will then delve into its significant therapeutic applications, detailing the mechanism of action and structure-activity relationships (SAR) for compounds targeting central nervous system disorders, pain, cancer, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for future discovery efforts based on this privileged structural motif.

Part 1: The Dichlorophenyl-Pyrrolidine Core: Synthesis and Physicochemical Properties

The therapeutic success of the pyrrolidine scaffold is largely due to the three-dimensional chemical space it occupies.[1] The non-planar, sp³-hybridized nature of the saturated ring allows for the precise spatial orientation of substituents, which is critical for stereospecific interactions with biological targets.[1] The incorporation of a dichlorophenyl group further refines the scaffold's properties by modulating lipophilicity, metabolic stability, and electronic interactions, such as halogen bonding, with target proteins.

General Synthetic Strategies

The construction of the dichlorophenyl-pyrrolidine core can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry. Key strategies include the modification of chiral precursors like proline, cyclization of acyclic molecules, and cycloaddition reactions.[2][3]

-

Ring Construction from Acyclic Precursors: A common and effective method involves a Michael addition of a nitrogen nucleophile to an appropriately substituted olefin, followed by an intramolecular alkylation to form the five-membered ring.[4] This strategy allows for significant diversity in the final product.

-

[3+2] Cycloaddition: The reaction of an azomethine ylide with an olefin bearing a dichlorophenyl group is a powerful method for constructing the pyrrolidine ring in a stereocontrolled manner.[4]

-

Functionalization of Proline Derivatives: Commercially available and optically pure proline and its derivatives (e.g., 4-hydroxyproline) serve as excellent starting materials for synthesizing chiral pyrrolidine-containing drugs.[3]

Caption: Generalized synthetic pathways to the dichlorophenyl-pyrrolidine scaffold.

Part 2: Therapeutic Applications & Mechanisms of Action

The dichlorophenyl-pyrrolidine scaffold has given rise to compounds with potent activity across multiple therapeutic areas. The specific substitution pattern on both the phenyl and pyrrolidine rings dictates the ultimate biological target.

Central Nervous System Disorders: Monoamine Reuptake Inhibition

A prominent class of dichlorophenyl-pyrrolidine derivatives acts as potent inhibitors of monoamine transporters, which are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[5] Inhibition of these transporters increases the synaptic concentration of these key neurotransmitters, a mechanism central to the treatment of depression, ADHD, and other CNS conditions.[6][7]

Mechanism of Action: Compounds based on this scaffold, such as analogs of pyrovalerone, have demonstrated high affinity for DAT and NET, with significantly lower potency at SERT.[6] This selectivity profile is desirable for certain therapeutic indications. Structure-activity relationship studies have revealed that the S-enantiomer is typically the more active isomer and that the five-membered pyrrolidine ring is preferred over a six-membered piperidine ring for maintaining high binding potency.[6] The 3,4-dichloro substitution pattern on the phenyl ring is among the most potent for DAT/NET inhibition.[6]

Caption: Inhibition of monoamine reuptake at the synapse.